Home > Products > Screening Compounds P73206 > Clavulanate (lithium)
Clavulanate (lithium) -

Clavulanate (lithium)

Catalog Number: EVT-13525957
CAS Number:
Molecular Formula: C8H8LiNO5
Molecular Weight: 205.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clavulanate Lithium is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid.
Overview

Clavulanate lithium, also known as clavulanic acid lithium, is a stable salt preparation derived from clavulanic acid, which is a natural, low-molecular weight beta-lactam antibiotic. Clavulanate lithium exhibits weak, broad-spectrum antibacterial activity and is particularly effective when used in combination with penicillins and cephalosporins to enhance their efficacy against beta-lactam resistant bacterial strains. The compound acts primarily as a beta-lactamase inhibitor, providing significant synergistic effects in treating various infections caused by beta-lactamase-producing organisms .

Source

Clavulanic acid, the precursor to clavulanate lithium, is produced through the fermentation of Streptomyces clavuligerus, a type of bacterium. This process allows for the extraction and purification of clavulanic acid, which can then be converted into its lithium salt form for increased stability and bioavailability .

Classification

Clavulanate lithium is classified under beta-lactam antibiotics and is recognized for its role as a beta-lactamase inhibitor. It falls under the category of pharmaceuticals intended for research and clinical applications, particularly in treating infections resistant to standard antibiotics .

Synthesis Analysis

Methods

The synthesis of clavulanate lithium typically involves the neutralization of clavulanic acid with lithium hydroxide or lithium carbonate. This reaction yields clavulanate lithium as a stable salt. The process can be summarized as follows:

  1. Preparation of Clavulanic Acid: Obtain clavulanic acid from Streptomyces clavuligerus via fermentation.
  2. Neutralization Reaction: React clavulanic acid with an appropriate lithium base (lithium hydroxide or lithium carbonate) to form clavulanate lithium.
  3. Purification: The resulting salt is purified through crystallization or other methods to ensure high purity suitable for pharmaceutical use.

Technical Details

The molecular formula for clavulanate lithium is C8H8NO5.LiC_8H_8NO_5.Li with a molecular weight of approximately 205.094 g/mol. The synthesis must be conducted under controlled conditions to prevent degradation of the active compound .

Molecular Structure Analysis

Structure

Clavulanate lithium features a beta-lactam ring structure characteristic of beta-lactam antibiotics, which is essential for its mechanism of action against bacterial enzymes.

  • Molecular Formula: C8H8NO5.LiC_8H_8NO_5.Li
  • Molecular Weight: 205.094 g/mol
  • Structural Characteristics: The compound contains two defined stereocenters and features a covalent bond that plays a crucial role in its interaction with beta-lactamases .

Data

The InChIKey for clavulanate lithium is JMRXTGCDVQLAFM-JSYANWSFSA-M, providing a unique identifier for chemical databases and facilitating research on this compound .

Chemical Reactions Analysis

Reactions

Clavulanate lithium primarily functions through its ability to inhibit beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. The key reactions include:

  1. Inhibition of Beta-Lactamases: Clavulanate forms a covalent bond with serine residues in the active site of beta-lactamases, leading to irreversible inhibition.
  2. Synergistic Activity: When combined with penicillins or cephalosporins, it restores their efficacy against resistant strains by preventing the breakdown of these antibiotics .

Technical Details

The binding affinity and inhibition kinetics can vary based on the specific type of beta-lactamase enzyme present in the bacteria. Studies have shown that clavulanate has an IC50 value indicating potent inhibition at low concentrations (e.g., 0.09 µM) against certain enzymes .

Mechanism of Action

Clavulanate lithium acts as a suicide inhibitor of beta-lactamases, meaning it binds irreversibly to these enzymes:

  • Process: Upon binding to the active site of the enzyme, clavulanate undergoes a reaction that leads to the formation of a stable complex that cannot be reversed.
  • Data: This mechanism effectively restores the antibacterial activity of co-administered beta-lactam antibiotics against bacteria that produce these enzymes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clavulanate lithium typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and other polar solvents, which facilitates its administration in pharmaceutical formulations.

Chemical Properties

  • pH Range: The pH of a 1% solution ranges from approximately 7.91 to 8.21.
  • Stability: Clavulanate lithium is stable under normal storage conditions but should be protected from extreme temperatures and moisture .
Applications

Clavulanate lithium has several significant scientific uses:

  • Pharmaceutical Applications: It is primarily used in combination therapies (e.g., Augmentin) for treating infections caused by beta-lactamase-producing organisms such as Haemophilus influenzae and Staphylococcus aureus.
  • Research Applications: Clavulanate lithium serves as a valuable tool in microbiological studies to assess antibiotic resistance mechanisms and develop new therapeutic strategies against resistant bacterial strains .
Biosynthesis & Metabolic Engineering of Clavulanate (Lithium)

Genetic Regulation of claR-Mediated Biosynthetic Pathways

The CA BGC spans 25–30 kb and integrates hierarchical regulatory cascades. The pathway-specific activator claR (encoded within the BGC) directly upregulates transcription of late-stage biosynthetic genes (bls2, cas2, pah2) by binding to their promoter regions [1] [4]. claR expression itself is governed by the global regulator ccaR, which acts as a pleiotropic switch for both CA and cephamycin C synthesis. Deletion of ccaR abolishes CA production entirely, while its overexpression increases titers by ~40% [4]. A newly characterized two-component system, CepRS, indirectly modulates CA via cephamycin cross-talk; ΔcepRS mutants show 20–30% CA reduction despite its primary role in cephamycin regulation [4]. Nutrient-sensing networks further fine-tune CA: (i) Nitrogen limitation activates the GlnR regulator, repressing arginine catabolism to preserve this CA precursor, and (ii) Stringent response mediators (RelA) redirect resources during amino acid starvation by modulating NTP pools [1] [5]. This multi-tiered regulation ensures CA biosynthesis initiates only under appropriate metabolic conditions.

Table 2: Key Transcriptional Regulators in Clavulanic Acid Biosynthesis

RegulatorTypeTarget GenesEffect on CA ProductionInfluencing Factor
claRPathway-specific activatorbls2, cas2, pah2Essential for CA synthesisPhosphate limitation
ccaRSARP-family global regulatorclaR, ceas2Overexpression ↑ CA 40%Branched-chain amino acids
CepRResponse regulator (TCS)cefD-cmcI intergenicDeletion ↓ CA 20–30%Cephamycin intermediates
GlnRNitrogen response regulatorArginase genesLimitation ↑ CA 25%Nitrogen availability
RelAStringent response mediatorNucleotide metabolismStarvation ↑ flux to CAAmino acid depletion

Strain Optimization via Mutagenesis and Reporter Gene Fusion Strategies

Classical random mutagenesis (UV, NTG) coupled with screening has generated industrial S. clavuligerus strains with 3–5 g/L CA titers. Genome-wide expression analysis of such mutants reveals two key adaptations: (i) coordinated upregulation of the entire CA BGC (2–8 fold for ceaS2, bls2, pah2), and (ii) downregulation of competing pathways like cephamycin C and holomycin [5]. A breakthrough approach fuses the kanamycin resistance gene neo to the claR promoter, creating a reporter system where antibiotic resistance correlates with claR activity. Screening under high kanamycin (100–200 μg/mL) enriches for mutants with enhanced claR expression. One such mutant, M3-19, achieved 4.33 g/L CA – a 33% increase over the parent strain – demonstrating the power of selection-coupled mutagenesis [2]. Rational engineering complements these efforts: Disruption of the oppA1 oligopeptide transporter gene increases intracellular arginine availability, elevating CA by 25% [5]. Similarly, plasmid-based ccaR overexpression redirects flux toward CA at the expense of other secondary metabolites [4].

Carbon/Nitrogen Flux Modulation in Secondary Metabolite Production

Precursor availability governs CA yields, necessitating precise C/N balance. Arginine serves as the direct C₅ donor via N²-(2-carboxyethyl)-L-arginine synthase (CEAS). Supplementation with 10–20 mM arginine boosts titers by 50–70%, while ornithine (a biosynthetic intermediate) provides a 30% increase by bypassing arginine catabolism [3] [7]. Glycerol (C₃ precursor) concentrations >15 g/L induce catabolite repression, whereas controlled feeding at 0.05 g/L/h in fed-batch mode sustains production into stationary phase [7]. Vegetable oils (e.g., olive, corn) serve as dual carbon sources and oxygen vectors; their inclusion enhances CA titers by 25% through improved oxygen transfer and gradual fatty acid release [3]. Metabolic flux analyses confirm that nitrogen-rich supplements (e.g., soybean protein hydrolysates) increase intracellular glutamate pools, fueling 2-oxoglutarate synthesis – an essential cofactor for clavaminate synthase (CAS). Optimized C/N ratios of 8:1 prevent premature nitrogen depletion, extending CA production phases by >24 hours [7].

Table 3: Precursor and Nutrient Effects on Clavulanic Acid Biosynthesis

Nutrient/PrecursorOptimal ConcentrationTiter IncreaseMechanism of ActionProduction Phase Extension
L-Arginine10–20 mM50–70%Direct C5 precursor for CEAS reaction12–18 hours
L-Ornithine5–15 mM30%Bypasses arginase pathway8–12 hours
Glycerol (fed-batch)0.05 g/L/h40%Sustained GAP supply, avoids repression24–36 hours
Soybean protein10–15 g/L25–30%Provides glutamate for 2-OG (CAS cofactor)18–24 hours
Olive oil20–30 g/L25%Oxygen vector + slow-release carbon source20–28 hours

Properties

Product Name

Clavulanate (lithium)

IUPAC Name

lithium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C8H8LiNO5

Molecular Weight

205.1 g/mol

InChI

InChI=1S/C8H9NO5.Li/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/q;+1/p-1

InChI Key

JMRXTGCDVQLAFM-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.